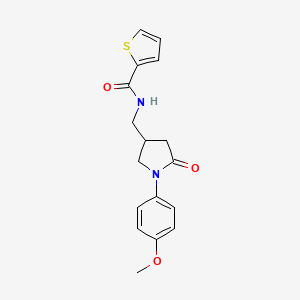

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide

Description

N-((1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a synthetic small molecule featuring a pyrrolidinone core substituted with a 4-methoxyphenyl group and a thiophene-2-carboxamide moiety. Its structure combines a five-membered lactam ring (pyrrolidinone) with aromatic and heteroaromatic substituents, making it a candidate for pharmaceutical applications, particularly in targeting enzymes or receptors influenced by such scaffolds.

Properties

IUPAC Name |

N-[[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2O3S/c1-22-14-6-4-13(5-7-14)19-11-12(9-16(19)20)10-18-17(21)15-3-2-8-23-15/h2-8,12H,9-11H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLBZVTWCDYFFLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CC(CC2=O)CNC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide typically involves multiple steps:

Formation of the Pyrrolidinone Moiety: The initial step involves the synthesis of the pyrrolidinone ring. This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrrolidinone intermediate.

Attachment of the Thiophene Ring: The final step involves the coupling of the thiophene ring to the pyrrolidinone-methoxyphenyl intermediate. This can be done using a variety of coupling agents such as palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone moiety, potentially converting it to a hydroxyl group.

Substitution: The methoxy group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions, often facilitated by catalysts or under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Hydroxyl derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following characteristics:

- Molecular Formula : C₁₇H₁₈N₂O₃S

- Molecular Weight : 318.4 g/mol

- CAS Number : 954651-86-6

The structural complexity of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide contributes to its diverse biological activities, particularly in the realm of drug development.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance, this compound has been evaluated for its ability to induce apoptosis in cancer cell lines. In vitro assays demonstrated that this compound significantly inhibited the growth of various tumor cell lines, suggesting its utility as a lead compound in cancer therapy .

Enzyme Inhibition

The compound exhibits enzyme inhibition properties, particularly against carbonic anhydrases, which are implicated in tumor growth and metastasis. Research indicates that compounds with similar thiophene and amide functionalities can effectively inhibit these enzymes, thereby potentially reducing tumor proliferation .

Case Study 1: Anticancer Activity in Mice

In a notable study, this compound was tested in a mouse model bearing tumors. Results indicated a significant reduction in tumor size compared to controls, highlighting its potential as an effective anticancer agent .

Case Study 2: Enzyme Inhibition Assays

Another study assessed the compound's ability to inhibit carbonic anhydrase activity. The results showed a dose-dependent inhibition, reinforcing the hypothesis that this compound could serve as a therapeutic agent targeting metabolic pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide would depend on its specific biological target. Generally, compounds with similar structures can interact with proteins, enzymes, or receptors, modulating their activity. The methoxyphenyl group may enhance binding affinity through hydrophobic interactions, while the thiophene ring can participate in π-π stacking interactions. The pyrrolidinone moiety may form hydrogen bonds with amino acid residues in the target protein.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and physicochemical properties of N-((1-(4-methoxyphenyl)-5-oxopyroxamid)methyl)thiophene-2-carboxamide and related compounds, with insights from the provided evidence:

Structural and Functional Insights

In contrast, thiazole-containing analogs () exhibit electron-withdrawing groups (nitro, trifluoromethyl) that may influence antibacterial activity, though purity variations (42% vs. 99.05%) highlight synthesis challenges .

Aromatic Substituents :

- The 4-methoxyphenyl group in the target compound is shared with ’s tetrahydropyrimidine derivative, where methoxy groups typically enhance metabolic stability compared to halogens (e.g., 4-fluorophenyl in ) .

Thiophene vs. Pyrimidine/Thiadiazole Moieties :

- The thiophene-2-carboxamide in the target compound contrasts with pyrimidine () or thiadiazole () substituents. Thiophenes are associated with π-π stacking in drug-receptor interactions, while pyrimidines often serve as kinase inhibitors .

Synthetic Challenges :

- The nitrothiophene derivatives () required HATU-mediated coupling and chromatographic purification, suggesting that the target compound’s synthesis may involve similar steps .

Biological Activity

N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)thiophene-2-carboxamide is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, synthesis methods, and comparative studies with related compounds.

Chemical Structure and Properties

The compound's chemical formula is C15H20N2O3S, featuring a complex structure that includes:

- A pyrrolidinone ring , which contributes to its pharmacological properties.

- A methoxyphenyl group , enhancing biological activity through increased lipophilicity.

- A thiophene ring , known for its electron-rich properties, which can influence the compound’s interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

- Enzymes : The compound may inhibit specific enzymes involved in metabolic pathways, thereby modulating cellular functions.

- Receptors : It is believed to act on certain receptors, potentially influencing neurotransmitter systems and cellular signaling pathways.

Research indicates that the methoxy group enhances membrane permeability, facilitating cellular uptake and improving binding affinity to target proteins.

Anticancer Properties

Studies have shown that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives containing thiophene rings have been reported to induce apoptosis in various cancer cell lines. In vitro studies suggest that this compound may demonstrate cytotoxic effects against tumor cells by disrupting critical cellular processes.

Enzyme Inhibition

The compound's structure suggests potential for enzyme inhibition. Compounds related to thiophene derivatives have been noted for their ability to inhibit carbonic anhydrases, which are implicated in tumor growth and metastasis. This inhibition could contribute to the therapeutic efficacy of the compound in cancer treatment .

Synthesis Methods

The synthesis of this compound typically involves several key steps:

- Formation of the Pyrrolidinone Ring : Achieved through cyclization reactions under acidic or basic conditions.

- Introduction of the Methoxyphenyl Group : This is often done via nucleophilic substitution reactions.

- Attachment of the Thiophene Ring : Coupling reactions such as Suzuki or Stille coupling are commonly employed .

Comparative Studies

To better understand the unique properties of this compound, comparisons with similar compounds are essential:

| Compound | Structure | Biological Activity |

|---|---|---|

| N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(furan-2-yl)acetamide | Furan ring | Moderate anticancer activity |

| N-((1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)-2-(pyridin-2-yl)acetamide | Pyridine ring | Lower enzyme inhibition |

| N-(4-methoxyphenyl)-5-hydroxypyrrolidine | No thiophene | Limited biological activity |

The presence of the thiophene ring in this compound is crucial as it imparts distinct electronic properties and reactivity compared to its analogs .

Case Studies

Recent studies have highlighted the effectiveness of similar thiophene derivatives in various biological assays:

- Cytotoxicity Assays : Compounds were tested against multiple cancer cell lines, showing significant dose-dependent cytotoxic effects.

- Enzyme Inhibition Studies : Specific assays demonstrated the ability of related compounds to inhibit carbonic anhydrases effectively.

These findings suggest that this compound may hold promise as a therapeutic agent in oncology and other fields.

Q & A

Q. Table 1. Key Synthetic Intermediates and Characterization Data

| Intermediate | Structure | Key NMR Signals (δ, ppm) | HRMS [M+H]+ |

|---|---|---|---|

| Pyrrolidinone precursor | Pyrrolidinone | 7.2 (d, 2H, Ar-H), 3.8 (s, 3H, OCH3), 2.9 (m, 2H, CH2) | 289.1284 |

| Thiophene-amide derivative | Thiophene | 7.5 (d, 1H, Th-H), 4.1 (t, 2H, N-CH2), 3.7 (s, 3H, OCH3) | 385.1542 |

Q. Table 2. Stability Data Under Stress Conditions

| Condition | Degradation Products | Half-Life (t1/2) |

|---|---|---|

| 40°C/75% RH | 4-Methoxyphenol, Thiophene | 14 days |

| UV Light (254 nm) | Oxidized thiophene sulfone | 7 days |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.